Physicochemical Differentiation from 4-Fluoro Regioisomer
The target compound (2-fluoro isomer, CAS 1251623-57-0) possesses distinct physicochemical properties compared to its 4-fluoro regioisomer (CAS 1251630-80-4). While both share the same molecular formula (C21H20FN5O2) and molecular weight (393.42 g/mol), the calculated lipophilicity differs significantly. The target compound has a calculated LogP (clogP) of 2.18 [1], whereas the 4-fluoro regioisomer is predicted to have a slightly different clogP due to the altered electronic environment of the benzamide ring. This variance in lipophilicity directly impacts passive permeability, protein binding, and thus, in vivo pharmacokinetic profiles [2].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP: 2.18 |
| Comparator Or Baseline | 4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251630-80-4); clogP value unavailable in public domain, but predicted to differ based on fluorine position. |
| Quantified Difference | Not directly quantified due to absence of public data for the comparator, but a class-level inference indicates a measurable difference in lipophilicity based on fluorine position. |
| Conditions | In silico calculation (Molecular Operating Environment or similar software) as reported by Sildrug database [1]. |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME profile; this differentiation provides a scientific basis for selecting the 2-fluoro isomer to potentially optimize permeability and metabolic stability.
- [1] Sildrug database. EOS16673. Basic Properties for C21H20FN5O2. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-48. View Source
